

Application Notes and Protocols for the Characterization of 2'-Hydroxy-5'-isopropylacetophenone

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-isopropylacetophenone

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Introduction

2'-Hydroxy-5'-isopropylacetophenone is an aromatic ketone with a chemical structure featuring a hydroxyl group and an isopropyl group on the phenyl ring, ortho and para to the acetyl group, respectively. This substitution pattern imparts specific physicochemical properties that are crucial for its synthesis, purification, and application in various fields, including as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.^[1] Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this compound.

This comprehensive guide provides detailed application notes and step-by-step protocols for the characterization of **2'-Hydroxy-5'-isopropylacetophenone** using a suite of modern analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducible results.

Compound Profile:

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2]
Molecular Weight	178.23 g/mol	[1][2]
CAS Number	1634-36-2	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	258 °C	[1][3]
Density	1.051 g/cm ³	[1][3]
Flash Point	107 °C	[1][3]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for assessing the purity of **2'-Hydroxy-5'-isopropylacetophenone** and for quantifying it in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the sample matrix, volatility of potential impurities, and the desired level of sensitivity and specificity.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for **2'-Hydroxy-5'-isopropylacetophenone** without the need for derivatization.[4] The inclusion of a Diode-Array Detector (DAD) provides spectral information, aiding in peak identification and purity assessment.

Principle of the Method:

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. **2'-Hydroxy-5'-isopropylacetophenone**, being a moderately polar compound, will partition between the mobile and stationary phases, allowing for its separation from impurities with different polarities.

The acidic modifier in the mobile phase (formic acid) ensures the phenolic hydroxyl group remains protonated, leading to sharper and more symmetrical peaks.

Experimental Protocol:

- Instrumentation:
 - HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector.
 - C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Reagents and Materials:
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Formic acid (\geq 98%).
 - **2'-Hydroxy-5'-isopropylacetophenone** reference standard (purity \geq 99%).
 - Methanol (HPLC grade) for sample and standard preparation.
- Chromatographic Conditions:

Parameter	Condition	Rationale
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile	Formic acid improves peak shape for the phenolic analyte. [5] The gradient allows for the elution of a wider range of impurities.
Gradient	0-15 min: 40-90% B 15-17 min: 90% B 17-18 min: 90-40% B 18-25 min: 40% B	A gradient elution is employed to ensure the separation of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[6]
Column Temperature	30 °C	Maintaining a constant column temperature ensures reproducible retention times.[6]
Detection	DAD, 254 nm	The wavelength of 254 nm is chosen based on the strong UV absorbance of the acetophenone chromophore. [6] The DAD allows for the acquisition of the full UV spectrum for peak purity analysis.
Injection Volume	10 µL	A typical injection volume to avoid column overloading while ensuring adequate sensitivity.

- Standard and Sample Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the **2'-Hydroxy-5'-isopropylacetophenone** reference standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase (at initial conditions) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability:

- Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. The UV spectrum of the sample peak should also match that of the standard.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of **2'-Hydroxy-5'-isopropylacetophenone** in the sample by interpolating its peak area on the calibration curve.
- System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.

Workflow for HPLC Analysis:

Caption: Workflow for HPLC analysis of **2'-Hydroxy-5'-isopropylacetophenone**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.^[7] For polar molecules like **2'-Hydroxy-5'-isopropylacetophenone**, derivatization is often necessary to increase volatility and prevent peak tailing.^[4]

Principle of the Method:

This method involves the derivatization of the hydroxyl group of **2'-Hydroxy-5'-isopropylacetophenone** to a less polar and more volatile silyl ether. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.

Experimental Protocol:

- Instrumentation:

- GC system with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

- Reagents and Materials:

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
- Pyridine (anhydrous).
- Hexane (GC grade).
- 2'-Hydroxy-5'-isopropylacetophenone** reference standard.
- Internal Standard (e.g., n-Tetradecane).

- Derivatization Procedure:

- Accurately weigh approximately 1 mg of the sample or standard into a vial.
- Add 100 μ L of pyridine and 100 μ L of BSTFA with 1% TMCS.
- Add a known amount of the internal standard.
- Seal the vial and heat at 70 °C for 30 minutes.

- Cool to room temperature before injection.

- GC-MS Conditions:

Parameter	Condition	Rationale
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness	A nonpolar column suitable for the separation of a wide range of organic compounds. [7]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min	An inert carrier gas that provides good chromatographic efficiency. [7]
Injector Temperature	280 °C	Ensures complete vaporization of the derivatized analyte.
Oven Temperature Program	Initial: 100 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)	A temperature program is used to separate compounds with a range of boiling points.
MS Transfer Line Temp.	280 °C	Prevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature	230 °C	Optimizes the ionization process.
Ionization Mode	Electron Ionization (EI) at 70 eV	A standard ionization technique that produces reproducible fragmentation patterns.
Scan Range	40-450 m/z	Covers the expected mass range of the derivatized analyte and potential impurities.

Data Analysis:

- Identification: The retention time and the mass spectrum of the derivatized analyte in the sample should match those of the derivatized reference standard. The mass spectrum should show the characteristic molecular ion and fragmentation pattern.
- Quantification: Calculate the peak area ratio of the derivatized analyte to the internal standard. Purity can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve prepared with the derivatized reference standard.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of **2'-Hydroxy-5'-isopropylacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are crucial for structural confirmation.

Principle of the Method:

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, splitting pattern (for ^1H NMR), and integration of the signals provide information about the chemical environment of the nuclei.

Experimental Protocol:

- Instrumentation:
 - NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra according to standard instrument procedures.

Expected Spectral Features:

- ^1H NMR (in CDCl_3):
 - A singlet for the methyl protons of the acetyl group (~2.6 ppm).[8]
 - A doublet for the two methyl groups of the isopropyl group (~1.2 ppm).
 - A septet for the methine proton of the isopropyl group (~2.9 ppm).
 - Aromatic protons will appear in the range of 6.8-7.8 ppm with specific splitting patterns depending on their substitution.
 - A singlet for the phenolic hydroxyl proton, which may be broad and its chemical shift can vary depending on concentration and solvent (~12 ppm due to intramolecular hydrogen bonding).[9]
- ^{13}C NMR (in CDCl_3):
 - A signal for the carbonyl carbon of the acetyl group (~204 ppm).
 - Signals for the aromatic carbons (115-160 ppm).
 - Signals for the carbons of the isopropyl and acetyl methyl groups in the aliphatic region (20-35 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Principle of the Method:

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}).

Experimental Protocol:

- Instrumentation:
 - FT-IR spectrometer.
- Sample Preparation:
 - For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
 - Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl_4) and analyzed in a liquid cell.

Expected Characteristic Absorption Bands:

Functional Group	Wavenumber (cm^{-1})	Appearance	Reference
O-H Stretch (phenolic)	3550 - 3200	Broad	[10]
C-H Stretch (aromatic)	~3030	Medium	[10]
C-H Stretch (aliphatic)	2950 - 2850	Strong	[10]
C=O Stretch (ketone)	1690 - 1630	Strong	[10] [11]
C=C Stretch (aromatic)	1700 - 1500	Medium	[10]
C-O Stretch (phenol)	~1300-1200	Strong	[11]

The position of the C=O stretching vibration may be lowered due to intramolecular hydrogen bonding with the ortho-hydroxyl group.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.

Principle of the Method:

Molecules with chromophores, such as the aromatic ring and carbonyl group in **2'-Hydroxy-5'-isopropylacetophenone**, absorb UV or visible light, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λ_{max}) is characteristic of the electronic structure of the molecule.

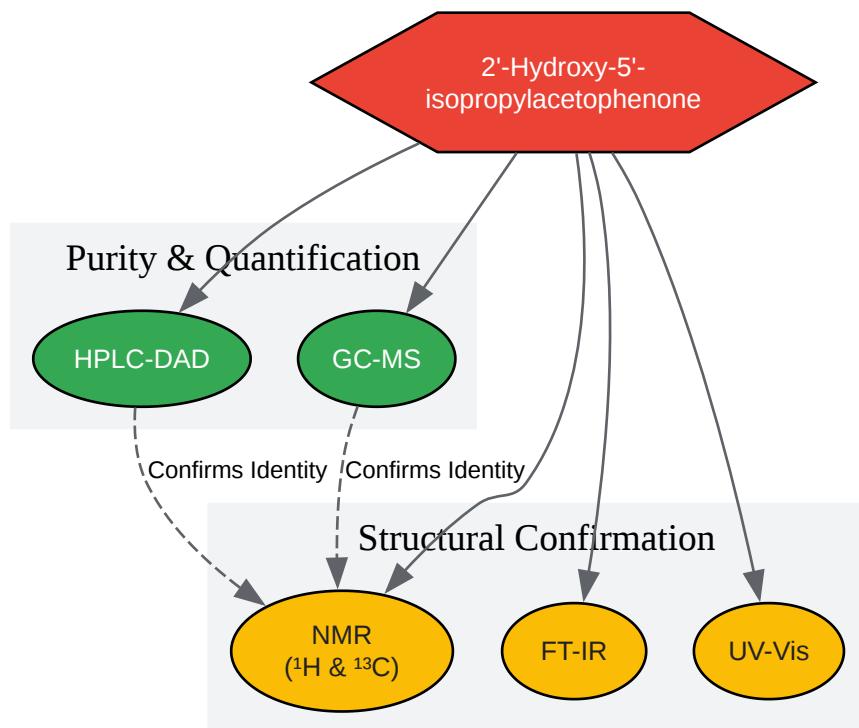
Experimental Protocol:

- Instrumentation:
 - UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) to obtain an absorbance reading between 0.2 and 0.8.

Expected Spectral Features:

- The UV spectrum is expected to show strong absorbance bands in the UV region, characteristic of a substituted acetophenone. The presence of the hydroxyl group as an auxochrome will likely cause a bathochromic (red) shift of the absorbance maxima compared to unsubstituted acetophenone.^[12] The λ_{max} is expected to be in the range of 250-350 nm.

Logical Relationship of Analytical Techniques:

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Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of **2'-Hydroxy-5'-isopropylacetophenone**. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently determine the identity, purity, and structural integrity of this important chemical intermediate. The rationale provided for each experimental choice is intended to empower scientists to adapt and troubleshoot these methods for their specific applications, ensuring the generation of high-quality, reliable data.

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